molecular formula C11H25N B7815648 1-Octanamine, N-propyl- CAS No. 75898-40-7

1-Octanamine, N-propyl-

Cat. No.: B7815648
CAS No.: 75898-40-7
M. Wt: 171.32 g/mol
InChI Key: BBFLXVFMAOURDU-UHFFFAOYSA-N
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Description

1-Octanamine, N-propyl- is an organic compound belonging to the class of amines. It is characterized by the presence of an octyl group (eight carbon atoms) attached to the nitrogen atom, along with a propyl group (three carbon atoms).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanamine, N-propyl- can be synthesized through the alkylation of 1-octanamine with propyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine, followed by the addition of a propyl halide (e.g., propyl bromide or propyl chloride) to form the desired product .

Industrial Production Methods: In industrial settings, the production of 1-Octanamine, N-propyl- can be achieved through continuous flow processes that involve the reaction of 1-octanamine with propyl halides in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Octanamine, N-propyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Octanamine, N-propyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Octanamine, N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: 1-Octanamine, N-propyl- is unique due to the presence of both an octyl and a propyl group attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

N-propyloctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-3-5-6-7-8-9-11-12-10-4-2/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLXVFMAOURDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399722
Record name 1-Octanamine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75898-40-7
Record name 1-Octanamine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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